Cas no 202817-08-1 (2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride)

2-(2-Isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride is a synthetic organic compound featuring a thiazole core substituted with an isopropyl group and an ethylamine side chain, presented as its hydrochloride salt for enhanced stability and solubility. The thiazole moiety imparts structural rigidity, while the amine functionality allows for further derivatization or coordination in chemical synthesis. This compound is particularly useful in pharmaceutical and agrochemical research as a versatile intermediate, enabling the development of bioactive molecules. Its hydrochloride form ensures consistent handling and storage properties, making it suitable for precise laboratory applications. The isopropyl substitution may influence steric and electronic properties, potentially enhancing selectivity in target interactions.
2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride structure
202817-08-1 structure
Product name:2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride
CAS No:202817-08-1
MF:C8H14N2S
MW:170.27516
MDL:MFCD09971285
CID:871400

2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Isopropylthiazol-4-yl)ethanamine
    • 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
    • 2-(2-isopropyl-1,3-thiazol-4-yl)ethanamine(SALTDATA: HCl)
    • 4-Thiazoleethanamine,2-(1-methylethyl)-(9CI)
    • 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride
    • MDL: MFCD09971285
    • Inchi: InChI=1S/C8H14N2S/c1-6(2)8-10-7(3-4-9)5-11-8/h5-6H,3-4,9H2,1-2H3
    • InChI Key: WMHRCWKIEPTSAU-UHFFFAOYSA-N
    • SMILES: CC(C)C1=NC(=CS1)CCN

Computed Properties

  • Exact Mass: 170.08800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.072
  • Boiling Point: 254.8°C at 760 mmHg
  • Flash Point: 107.9°C
  • Refractive Index: 1.542
  • PSA: 67.15000
  • LogP: 2.46800

2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride Security Information

2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-64697-0.25g
2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
202817-08-1 91%
0.25g
$48.0 2023-02-13
Enamine
EN300-64697-5.0g
2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
202817-08-1 91%
5.0g
$386.0 2023-02-13
abcr
AB503901-1 g
2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine, 90%; .
202817-08-1 90%
1g
€251.50 2023-06-15
Enamine
EN300-64697-1.0g
2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
202817-08-1 91%
1.0g
$127.0 2023-02-13
1PlusChem
1P00C2I5-100mg
4-Thiazoleethanamine,2-(1-methylethyl)-(9CI)
202817-08-1 91%
100mg
$105.00 2025-02-25
1PlusChem
1P00C2I5-250mg
4-Thiazoleethanamine,2-(1-methylethyl)-(9CI)
202817-08-1 91%
250mg
$123.00 2025-02-25
Ambeed
A228473-25g
2-(2-Isopropylthiazol-4-yl)ethanamine
202817-08-1 95+%
25g
$1670.0 2024-07-28
1PlusChem
1P00C2I5-10g
4-Thiazoleethanamine,2-(1-methylethyl)-(9CI)
202817-08-1 91%
10g
$1112.00 2025-02-25
1PlusChem
1P00C2I5-5g
4-Thiazoleethanamine,2-(1-methylethyl)-(9CI)
202817-08-1 91%
5g
$601.00 2025-02-25
A2B Chem LLC
AF62317-500mg
2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
202817-08-1 >95%
500mg
$467.00 2024-04-20

2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride Related Literature

Additional information on 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride

Introduction to 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride (CAS No. 202817-08-1)

2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 202817-08-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its thiazole core and ethylamine substituent, has garnered attention due to its structural complexity and potential biological activities. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to interact with various biological targets. The presence of the isopropyl group at the 2-position of the thiazole ring and the ethylamine moiety at the 4-position introduces unique electronic and steric properties, making this compound a promising candidate for further investigation.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in biochemical assays and pharmacokinetic studies. This property is particularly valuable in drug development, where solubility is a critical factor determining oral bioavailability and therapeutic efficacy. The structural features of 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride suggest potential applications in the modulation of enzyme activity and receptor binding, areas where thiazole derivatives have shown considerable promise.

In recent years, there has been a growing interest in thiazole derivatives as pharmacological agents due to their diverse biological activities. These compounds have been explored for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride may confer unique interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. For instance, the isopropyl group can influence the conformational flexibility of the molecule, while the ethylamine moiety may engage in hydrogen bonding or ionic interactions with protein targets.

Recent advancements in computational chemistry have enabled the prediction of molecular properties and virtual screening of compounds for biological activity. The three-dimensional structure of 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride, generated through molecular modeling techniques, has provided insights into its binding affinity and potential mode of action. These studies suggest that the compound may interact with proteins involved in signal transduction pathways, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

The synthesis of 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. The synthesis pathway must be optimized to ensure high yield and purity, which are essential for pharmaceutical applications. Recent reports have highlighted novel synthetic strategies for thiazole derivatives, employing catalytic methods to improve efficiency and reduce waste. These green chemistry approaches align with the growing emphasis on sustainable practices in drug development.

Evaluation of the pharmacological profile of 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various disease pathways. Additionally, cell-based assays have revealed potential effects on cell proliferation and apoptosis, suggesting applications in oncology research. In vivo studies have provided further evidence of the compound's bioactivity, demonstrating dose-dependent effects on disease models relevant to its proposed mechanism of action.

The safety profile of 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride is an important consideration in its development as a therapeutic agent. Preclinical toxicology studies have assessed acute and chronic toxicity endpoints to evaluate potential side effects. These studies are crucial for determining safe dosage ranges and identifying any adverse effects that may need to be mitigated during clinical trials. The results from these studies will inform subsequent phases of drug development and regulatory submissions.

The regulatory landscape for new pharmaceutical entities like 2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride is complex but well-established. Regulatory agencies require comprehensive data on chemical structure elucidation、pharmacokinetics、pharmacodynamics、toxicology,and clinical efficacy before approving a drug for human use。The journey from laboratory discovery to market approval involves multiple stages,including preclinical testing、phase I、II、and III clinical trials。Each stage is critical for ensuring that the drug is both safe and effective for patients.

Future directions for research on 2-(2-isopropyl-1,3-thiazol -4 -yI)ethylamine hydrochloride include further exploration of its mechanism of action,optimization of its chemical structure for improved potency,and investigation into combination therapies。The thiazole scaffold offers versatility,allowing modifications that can enhance pharmacological properties while minimizing side effects。Advanced computational methods will continue to play a pivotal role in guiding these efforts,providing predictive insights into molecular behavior。

The broader significance of compounds like CAS No 202817 -08 - 1 lies in their contribution to innovation in drug discovery。By leveraging structural diversity and biological insight,researchers can develop novel therapeutics that address unmet medical needs。The case study presented here underscores the importance of interdisciplinary collaboration between synthetic chemists、biologists、pharmacologists,and clinicians。Such collaboration accelerates progress from bench to bedside,ultimately benefiting patients worldwide。

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Amadis Chemical Company Limited
(CAS:202817-08-1)2-(2-isopropyl-1,3-thiazol-4-yl)ethylamine hydrochloride
A920259
Purity:99%
Quantity:25g
Price ($):1503.0